
N-Acetyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide is a compound that features a 1,2,3-triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide typically involves the use of “click chemistry,” a powerful and versatile method for constructing 1,2,3-triazoles. One common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the CuAAC reaction for large-scale synthesis. This includes using efficient catalysts, controlling reaction conditions such as temperature and pressure, and employing purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with altered functional groups.
Scientific Research Applications
N-Acetyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of N-Acetyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, influencing their activity. This compound may also interact with cellular pathways, modulating biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide
- N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide
Uniqueness
N-Acetyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its stability, ability to form hydrogen bonds, and potential for diverse chemical modifications make it a valuable compound in various research and industrial applications.
Properties
CAS No. |
89779-14-6 |
|---|---|
Molecular Formula |
C13H14N4O2 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
N-acetyl-N-[4-(5-methyltriazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H14N4O2/c1-9-8-14-15-17(9)13-6-4-12(5-7-13)16(10(2)18)11(3)19/h4-8H,1-3H3 |
InChI Key |
PZNPMXZCUOCSDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)N(C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


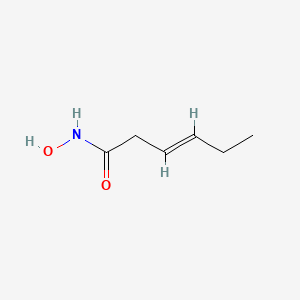
![7-Ethoxy-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12907330.png)

![3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12907336.png)
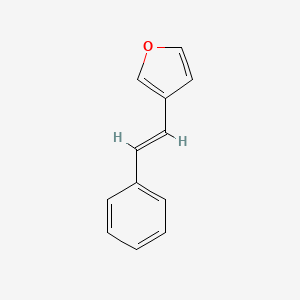

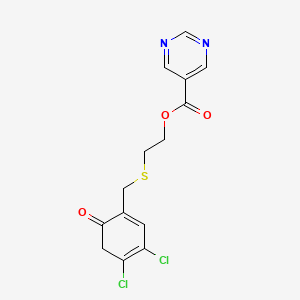
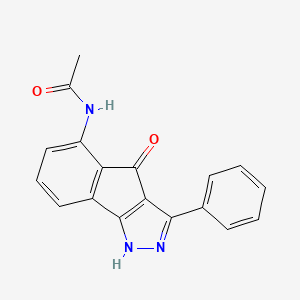

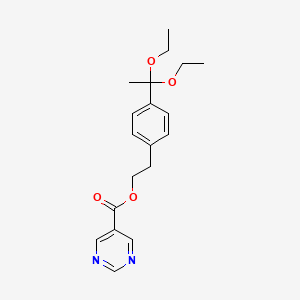
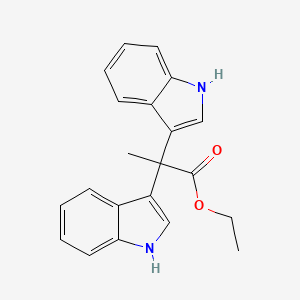
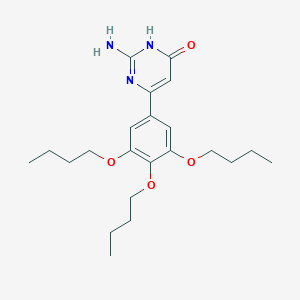
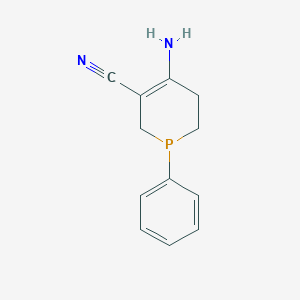
![Acetamide, N-6-isoquinolinyl-2-[(3-methoxyphenyl)amino]-](/img/structure/B12907408.png)
